5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidin-7-amine: is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic ester reacts with an aryl halide in the presence of a palladium catalyst . The reaction conditions often involve the use of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, forming boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially modifying the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions . Its boronic ester group makes it a valuable reagent in Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.
Biology and Medicine: In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: The compound is utilized in the development of advanced materials, including polymers and electronic materials. Its ability to undergo various chemical modifications makes it versatile for creating materials with specific properties .
Mechanism of Action
The mechanism by which 5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidin-7-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The boronic ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition and other biological applications .
Comparison with Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: What sets 5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidin-7-amine apart is its pyrazolo[1,5-a]pyrimidine core, which provides unique electronic and steric properties. This core structure can interact with biological targets in ways that other similar compounds cannot, making it a valuable scaffold in drug discovery and materials science.
Properties
Molecular Formula |
C19H23BN4O2 |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
5-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H23BN4O2/c1-12-10-16(21)24-17(22-12)11-15(23-24)13-6-8-14(9-7-13)20-25-18(2,3)19(4,5)26-20/h6-11H,21H2,1-5H3 |
InChI Key |
ZKPMXMQLSZFBQX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN4C(=CC(=NC4=C3)C)N |
Origin of Product |
United States |
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